3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Description
The compound 3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido[2,3-d]pyrimidine derivative characterized by two key substituents:
- A 1,3-benzodioxol-5-ylmethyl group at position 3, contributing electron-rich aromaticity via its fused dioxolane ring.
- A 4-methylbenzyl group at position 1, providing steric bulk and moderate lipophilicity.
Pyrido[2,3-d]pyrimidines are heterocyclic systems of pharmacological interest due to their structural resemblance to purines and pyrimidines, enabling interactions with enzymes like kinases and reductases . The benzodioxole moiety is notable for its presence in bioactive molecules, such as safrole derivatives, and may enhance solubility compared to halogenated or alkylated analogs .
Properties
CAS No. |
895647-06-0 |
|---|---|
Molecular Formula |
C23H19N3O4 |
Molecular Weight |
401.422 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H19N3O4/c1-15-4-6-16(7-5-15)12-25-21-18(3-2-10-24-21)22(27)26(23(25)28)13-17-8-9-19-20(11-17)30-14-29-19/h2-11H,12-14H2,1H3 |
InChI Key |
PTGYVQYHHXFSOX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Substituent Variations
The target compound shares its pyrido[2,3-d]pyrimidine-2,4-dione core with several analogs, differing primarily in substituents at positions 1 and 3 (Table 1). Key analogs include:
Table 1: Substituent Comparison of Pyrido[2,3-d]pyrimidine Derivatives
Electronic and Steric Effects of Substituents
Electronic Properties
- In analogs like 6a–d, ΔE ranges from 3.91–4.10 eV, influenced by hydroxybenzoyl substituents .
- Halogenated Benzyls (Fluoro/Chloro): Electron-withdrawing groups like fluorine or chlorine increase ΔE, reducing reactivity and altering charge distribution .
- Hydroxybenzoyl Groups (6a–d): These substituents introduce hydrogen-bonding capacity, enhancing interactions with biological targets .
Steric and Solubility Considerations
Computational Analysis
- DFT Studies: For analogs 6a–d , DFT/B3LYP calculations revealed charge transfer dynamics and nucleophilic/electrophilic sites via NBO and MEP analyses . These methods could predict the target compound’s reactivity.
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